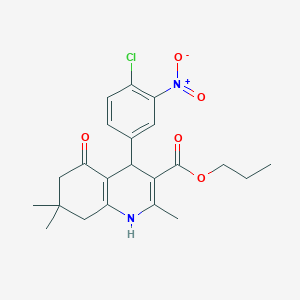![molecular formula C18H16N2O7S B5139661 3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE](/img/structure/B5139661.png)
3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a nitrobenzamido group and a cyclopenta[b]thiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Nitrobenzamido Group: This step involves the nitration of benzamide followed by its attachment to the cyclopenta[b]thiophene core through amide bond formation.
Methylation: The final step involves the methylation of the thiophene ring to introduce the 3,4-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst used for hydrogenation reactions.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-DIMETHYLTHIOPHENE: A simpler thiophene derivative with similar structural features.
2,4-DIMETHYLTHIOPHENE: Another thiophene derivative with methyl groups at different positions.
Uniqueness
3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE is unique due to its combination of a nitrobenzamido group and a cyclopenta[b]thiophene core, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-26-17(22)11-7-8-12-13(11)14(18(23)27-2)16(28-12)19-15(21)9-3-5-10(6-4-9)20(24)25/h3-6,11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMOBVIQJZHLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5139582.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B5139591.png)
![6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE](/img/structure/B5139595.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5139600.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5139613.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)


![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)

